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Compound of Interest

Methyl 2-methylpiperidine-3-
Compound Name:
carboxylate

Cat. No.: B575681

CAS Number: 476187-32-3 IUPAC Name: methyl (2S,3S)-2-methylpiperidine-3-carboxylate

This technical guide provides a comprehensive overview of Methyl (2S,3S)-2-methylpiperidine-
3-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and
drug development. This document is intended for researchers, scientists, and professionals in
the field, offering detailed information on its chemical properties, synthesis, biological activity,
and relevant experimental protocols.

Chemical and Physical Properties

Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a chiral molecule with two stereocenters,
leading to its specific three-dimensional structure that is crucial for its biological activity.[1] The
piperidine ring typically adopts a chair conformation to minimize steric strain.[1] While specific
experimentally determined physical properties are not widely published, a summary of its key
identifiers and computed properties is provided below.
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Property Value Source

CAS Number 476187-32-3 [1]

methyl (2S,3S)-2-
IUPAC Name o [1]
methylpiperidine-3-carboxylate

Molecular Formula CsH1sNO:2 [11[2]
Molecular Weight 157.21 g/mol [1][2]
Canonical SMILES CC1C(CCCN1)C(=0)0C [1]
_ C[C@H]1--INVALID-LINK--
Isomeric SMILES [1]
C(=0)0oC
ZORUKIWYFWDAKK-
InChl Key [1]

BQBZGAKWSA-N

Storage Conditions Store at 0-8°C [2]

Spectroscopic Data

Detailed experimental spectroscopic data for Methyl (2S,3S)-2-methylpiperidine-3-carboxylate
is not readily available in public literature. However, for the related compound, racemic methyl
3-methylpiperidine-2-carboxylate, the following characteristic data has been reported and can
serve as a reference. It is important to note that the specific chemical shifts and coupling
constants for the (2S,3S) stereoisomer may differ.

For cis-4f (racemic methyl 3-methylpiperidine-2-carboxylate):[3]

« 'H NMR (400 MHz, CDCls) &: 3.72 (s, 0.45H, OMe), 3.71 (s, 2.55H, OMe), 3.52 (d, J = 3.5
Hz, 0.85H, NCHCO2), 3.16-3.08 (m, 1H, NCH), 2.96 (d, J = 10.0 Hz, 0.15H, NCHCO3), 2.65-
2.57 (m, 1H, NCH), 2.24-2.13 (m, 1H, CHMe), 1.68-1.57 (m, 3H, CH), 1.39-1.32 (m, 1H, CH),
0.93 (d, J = 7.0 Hz, 2.55H, CHMe), 0.87 (d, J = 7.0 Hz, 0.45H, CHMe).

e 3C NMR (100.6 MHz, CDCls) &: 173.6 (C=0), 62.2 (NCHCO2), 51.8 (OMe), 46.1 (NCH2),
30.9 (CHz2), 30.6 (CHMe), 21.2 (CH2), 13.6 (CHMe).

e HRMS (M+H)*: Calculated for CsHisNO2: 158.1176, Found: 158.1177.
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For trans-4f (racemic methyl 3-methylpiperidine-2-carboxylate):[3]

e 3C NMR (100.6 MHz, CDCls) &: 66.5 (NCHCO2), 45.9 (CHz), 34.9 (CH), 33.1 (CH2), 26.7
(CHz), 19.0 (CHMe).

Synthesis

The stereoselective synthesis of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a
significant challenge due to the presence of two adjacent stereocenters.[1] General strategies
for the synthesis of substituted piperidines often involve the hydrogenation of corresponding
pyridine precursors.[4] The diastereoselectivity of such reactions can be influenced by the
choice of catalyst and reaction conditions.[4]

A common approach to synthesize the piperidine core involves the reduction of a disubstituted
pyridine.[5] Subsequent separation of diastereomers and enantiomers may be required to
isolate the desired (2S,3S) isomer. Another strategy involves the epimerization of the ester
group of a cis-piperidine to its trans-diastereoisomer under basic conditions.[4] More advanced
stereoselective methods may employ chiral auxiliaries or catalysts to control the
stereochemical outcome of the reaction.[6]

lllustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of disubstituted
piperidines, which can be adapted for the synthesis of Methyl (2S,3S)-2-methylpiperidine-3-
carboxylate.
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A general synthetic workflow for obtaining stereocisomers of methyl 2-methylpiperidine-3-
carboxylate.

Biological Activity and Mechanism of Action

Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a potent inhibitor of the enzyme
indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway,
which is the primary metabolic route for the essential amino acid tryptophan.[1] By inhibiting
IDO1, this compound can modulate the levels of tryptophan and its metabolites, which have
implications in various physiological and pathological processes, including immune response
and neurotransmission.[1]

The Kynurenine Pathway and IDO1 Inhibition

The kynurenine pathway is initiated by the conversion of L-tryptophan to N-formylkynurenine, a
reaction catalyzed by IDO1 or tryptophan 2,3-dioxygenase (TDO). This is the rate-limiting step
of the pathway. N-formylkynurenine is then rapidly converted to kynurenine. Subsequent
enzymatic steps lead to the production of several biologically active metabolites, including
kynurenic acid, 3-hydroxykynurenine, and quinolinic acid, and ultimately to the de novo
synthesis of NAD*.

The upregulation of IDO1 is associated with various diseases, including cancer and
neurodegenerative disorders, as it can lead to an immunosuppressive microenvironment and
the production of neurotoxic metabolites. Therefore, inhibitors of IDO1, such as Methyl
(2S,3S)-2-methylpiperidine-3-carboxylate, are of significant interest as potential therapeutic
agents.

The following diagram illustrates the kynurenine pathway and the point of inhibition by Methyl
(2S,3S)-2-methylpiperidine-3-carboxylate.
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Inhibition of IDOL1 in the Kynurenine Pathway.

Experimental Protocols
IDO1 Inhibition Assay (Cell-Free, Absorbance-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of a

compound against purified IDO1 enzyme.

Materials:

L-tryptophan

Potassium phosphate buffer (50 mM,

Purified recombinant human IDO1 protein

Methyl (2S,3S)-2-methylpiperidine-3-carboxylate (or other test inhibitors)

pH 6.5)
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e Ascorbic acid

e Methylene blue

o Catalase

» Trichloroacetic acid (TCA)

» 96-well microplate

» Microplate reader capable of measuring absorbance at 480 nm

Procedure:

o Prepare Assay Buffer: Prepare a solution containing 50 mM potassium phosphate buffer (pH
6.5), 20 mM ascorbic acid, 10 uM methylene blue, and 100 pg/mL catalase.

e Add Inhibitor: To the wells of a 96-well plate, add the test compound at various
concentrations. Include a vehicle control (e.g., DMSO).

e Add Enzyme: Add a solution of purified recombinant IDO1 protein to each well.

« Initiate Reaction: Add L-tryptophan solution to each well to start the enzymatic reaction.

¢ Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

o Terminate Reaction: Stop the reaction by adding a solution of 30% (w/v) TCA to each well.

o Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine
product to kynurenine.

e Develop Color: Add 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each
well.

o Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.

» Data Analysis: Calculate the percentage of inhibition for each concentration of the test
compound and determine the 1Cso value.
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Workflow for IDO1 Inhibition Assay

The following diagram outlines the general workflow for the cell-free IDO1 inhibition assay.

Preparation

Prepare Assay Buffer Prepare Inhibitor Dilutions Prepare Enzyme Solution Prepare Substrate Solution
4 N

Assay
\d \i

Add Buffer, Inhibitor, Enzyme

Initiate with Substrate

Incubate at 37°C

Terminate with TCA

Hydrolyze at 50°C

Develop with p-DMAB

A J/

~

Analysis
\

Read Absorbance at 480 nm

Calculate IC50

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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